1-Acetyl-3-isopropylazetidin-2-one
Description
Properties
CAS No. |
111463-22-0 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.197 |
IUPAC Name |
1-acetyl-3-propan-2-ylazetidin-2-one |
InChI |
InChI=1S/C8H13NO2/c1-5(2)7-4-9(6(3)10)8(7)11/h5,7H,4H2,1-3H3 |
InChI Key |
SCCVYODXFOMQGT-UHFFFAOYSA-N |
SMILES |
CC(C)C1CN(C1=O)C(=O)C |
Synonyms |
2-Azetidinone, 1-acetyl-3-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Q & A
Q. What are the critical steps to ensure reproducibility in synthesizing 1-Acetyl-3-isopropylazetidin-2-one derivatives?
To achieve reproducible synthesis:
- Reaction Optimization : Use refluxing or microwave-assisted synthesis to enhance yield and reduce reaction time, as demonstrated in similar azetidinone derivatives .
- Solvent Selection : Employ chloroform-methanol mixtures for efficient extraction and purification, adapting methods from lipid extraction protocols to isolate hydrophobic intermediates .
- Structural Validation : Confirm product integrity via spectroscopic techniques (e.g., NMR, IR) and crystallography to resolve ambiguities in substituent positioning, as highlighted in crystallographic reports for analogous compounds .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the acetyl and isopropyl groups, by comparing bond angles and torsion angles with structurally characterized analogs (e.g., 1-Chloroacetyl-3-isopropyl derivatives) .
- NMR Spectroscopy : Use 2D NMR (COSY, HSQC) to assign protons and carbons, especially for distinguishing axial/equatorial substituents on the azetidinone ring .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, critical for detecting synthetic byproducts .
Q. How can researchers compare the bioactivity of this compound with structurally similar compounds?
- Comparative Tables : Construct tables comparing substituent effects (e.g., methyl vs. isopropyl groups) on potency, solubility, and target binding, as shown for 1-Isopropylazetidin-3-ol derivatives .
- In Vitro Assays : Test against enzymes like β-lactamases or kinases, using positive controls (e.g., 1-Phenylazetidine) to contextualize activity differences .
Advanced Research Questions
Q. How can molecular docking and ADME studies be optimized for azetidin-2-one derivatives?
- Docking Protocols : Use software like AutoDock Vina with flexible ligand parameters to account for the azetidinone ring’s conformational flexibility. Include standard molecules (e.g., co-crystallized ligands) for validation, as emphasized in peer reviews of similar studies .
- ADME Predictions : Calculate Lipinski’s Rule of Five parameters (e.g., logP, hydrogen bond donors/acceptors) using tools like SwissADME. Address missing data by cross-referencing with PubChem entries for related compounds .
- Hydrophobic Interactions : Prioritize targets with hydrophobic active sites (e.g., membrane-bound enzymes) due to the isopropyl group’s lipophilicity .
Q. What strategies resolve contradictions in biological activity data among azetidinone analogs?
- Statistical Analysis : Apply multivariate regression to isolate structural contributors (e.g., substituent size, polarity) to activity discrepancies .
- Dose-Response Studies : Test compounds across a concentration gradient to identify non-linear effects, as seen in triazole-azetidinone hybrids .
- Target Profiling : Use proteomics to identify off-target interactions that may explain divergent results in cytotoxicity assays .
Q. How do structural modifications at the azetidinone ring influence pharmacokinetic properties?
- Substituent Effects :
- Synthetic Tuning : Introduce polar groups (e.g., hydroxyl, amine) at the 3-position to improve aqueous solubility while retaining affinity, as modeled in 3-Amino-4-(3-chlorophenyl) derivatives .
Methodological Best Practices
- Data Presentation : Align tables and figures with IUPAC nomenclature and SI units, avoiding abbreviations in abstracts or keywords .
- Literature Review : Prioritize peer-reviewed journals over commercial databases; exclude non-validated sources (e.g., ) .
- Ethical Reporting : Disclose synthetic yields, side products, and computational limitations (e.g., docking score margins of error) to ensure transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
